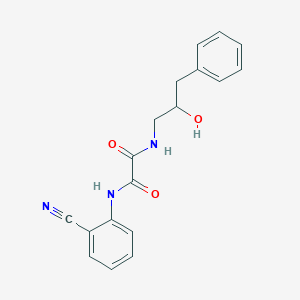
N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthetic Approaches
Mamedov et al. (2016) describe a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which can be applied to the synthesis of derivatives like N1-(2-cyanophenyl)-N2-(2-hydroxy-3-phenylpropyl)oxalamide. This method provides a useful formula for both anthranilic acid derivatives and oxalamides, expanding the scope of synthetic organic chemistry in this area (Mamedov et al., 2016).
Structural Analysis and Supramolecular Formation
Wang et al. (2016) analyzed the structure of a related N,N'-bis(substituted)oxamide compound, which suggests insights into the molecular conformation and supramolecular interactions of similar compounds, including this compound. These findings contribute to understanding the fundamental structural properties of such compounds (Wang et al., 2016).
Optically Active Compounds Synthesis
Jiménez‐Pérez et al. (2006) prepared optically active binuclear diorganotin compounds using an optically active oxalamide similar to this compound. The research provides insights into the use of oxalamides in synthesizing optically active compounds, which can have implications in areas like chiral catalysis and materials science (Jiménez‐Pérez et al., 2006).
Crystallization Behaviours in Polymer Science
Xu et al. (2017) explored the use of oxalamide compounds as nucleators to enhance the crystallization rate of poly(hydroxyalkanoate)s (PHAs). The study's insights into the influence of nucleator configurations on the crystallization behaviour of PHAs can be extrapolated to understand how this compound might affect similar polymer systems (Xu et al., 2017).
Applications in Metal-Organic Frameworks
Liu et al. (2010) used a dissymmetrical oxamidate ligand to construct a metal-organic network, offering insights into how similar oxalamide compounds, including this compound, can be utilized in the design of metal-organic frameworks for applications like catalysis, gas storage, and separation (Liu et al., 2010).
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-hydroxy-3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-11-14-8-4-5-9-16(14)21-18(24)17(23)20-12-15(22)10-13-6-2-1-3-7-13/h1-9,15,22H,10,12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZPXFMRKCQOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2492689.png)
![5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2492690.png)

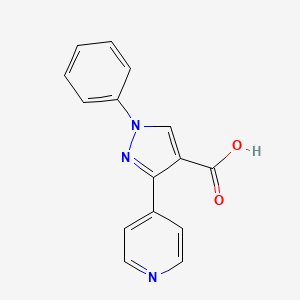
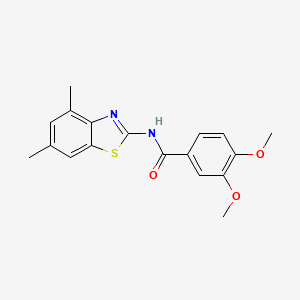
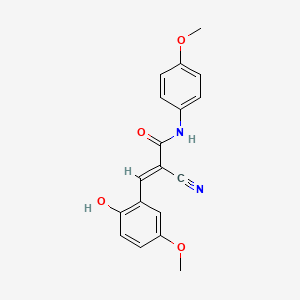
![(4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2492699.png)
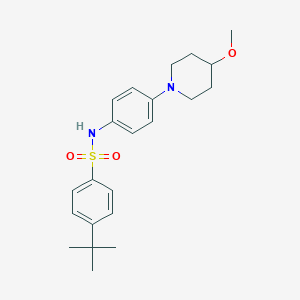
![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2492703.png)
![4-methyl-6-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2492704.png)
![3-phenyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}propanamide](/img/structure/B2492709.png)
![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)
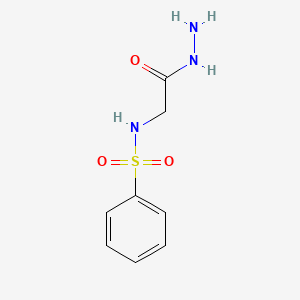
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea](/img/structure/B2492712.png)
